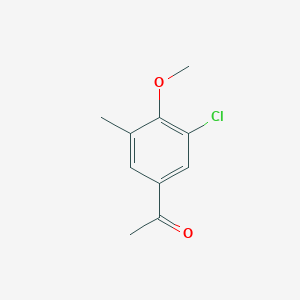
1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one is a chemical compound with the CAS Number: 56755-88-5 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 1-(3-chloro-4-methoxy-5-methylphenyl)ethanone .
Synthesis Analysis
There is a paper that discusses the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . Although it’s not the exact compound, the process might be similar.Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one can be represented by the formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its melting point is 107 - 109 .Applications De Recherche Scientifique
Environmental Dechlorination Studies
Studies involving compounds structurally related to 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one have explored their environmental degradation processes. For instance, the reductive dechlorination of Methoxychlor (a compound with methoxy and chloro substituents similar to the target molecule) by human intestinal bacterium Eubacterium limosum under anaerobic conditions highlights the microbial pathway's potential in breaking down environmental pollutants into less harmful substances (Yim et al., 2008). This research underscores the importance of understanding microbial interactions with synthetic compounds for environmental remediation efforts.
Chemical Synthesis and Derivatives
The synthesis and characterization of derivatives related to Methoxychlor, such as the preparation of 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, provide valuable insights into chemical reactions and potential applications in creating novel compounds with specific desired properties (Baarschers & Vukmanich, 1986). These studies lay the groundwork for further research into the synthesis of new molecules for industrial, pharmaceutical, or agricultural use.
Biological and Pharmacological Effects
Research on the metabolic fate and effects of compounds like Methoxychlor in biological systems reveals critical insights into their potential impacts on human health and the environment. For example, the study on the metabolism of Methoxychlor by human cytochromes P450 into estrogenic metabolites highlights the complex interactions between synthetic chemicals and biological systems, with implications for understanding the endocrine-disrupting potential of certain compounds (Hu & Kupfer, 2002). This line of research is crucial for assessing the safety and environmental impact of synthetic chemicals.
Metabolite Analysis and Toxicology
Investigations into the in vivo metabolism of synthetic compounds provide essential data for toxicological assessments. The identification of urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, for example, illustrates the methodologies used to understand how compounds are metabolized and excreted in living organisms (Kanamori et al., 2002). Such studies are vital for drug development, environmental health assessments, and the establishment of exposure and risk assessment guidelines.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBXCVSQJRFGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)
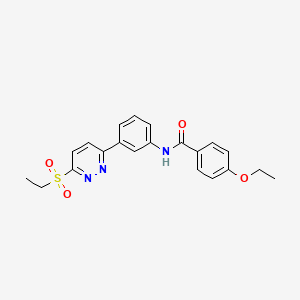


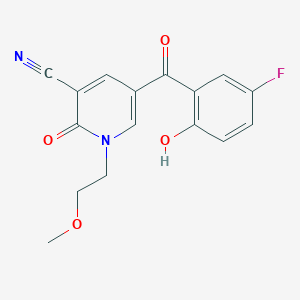
![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)
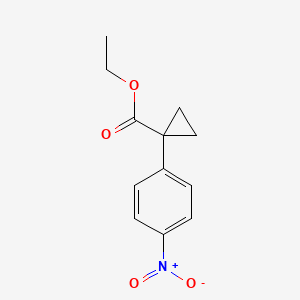
![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
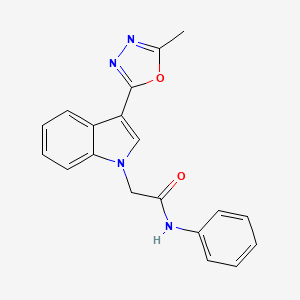
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)